3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-8-9-15(10-14(13)2)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDVSGSSEPRUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[3,4-d]Pyrimidinone Core
The foundational step involves cyclizing 1-(2,4-dinitrophenyl)pyrazole derivatives with nitriles. Adapted from:
Reagents :
- Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole
- 3,4-Dimethylbenzonitrile (or equivalent nitrile)
- Dioxane solvent, dry HCl gas
Procedure :
- Combine the ortho-amino ester (10 mM) and 3,4-dimethylbenzonitrile (15 mM) in dioxane.
- Saturate the mixture with dry HCl gas for 6 hours at room temperature.
- Quench the reaction on crushed ice, basify with 5% NaOH, and filter the precipitate.
- Recrystallize from ethanol to yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate.
N-Acylation with 3,4-Dimethylbenzamide
The 5-amino group of the pyrazolo[3,4-d]pyrimidinone intermediate is acylated using 3,4-dimethylbenzoyl chloride:
Reagents :
- Pyrazolo[3,4-d]pyrimidin-5-amine intermediate
- 3,4-Dimethylbenzoyl chloride
- Triethylamine (base), dichloromethane (solvent)
Procedure :
Yield : 65–72% after purification.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Modified from:
Reagents :
- Ortho-amino pyrazole ester, 3,4-dimethylbenzonitrile
- Dioxane, HCl gas
Procedure :
- Mix reagents in a microwave vessel.
- Irradiate at 150°C for 20 minutes under 300 W power.
- Workup as per conventional method.
Advantages :
- Yield Improvement : 85–90% for the cyclization step.
- Time Reduction : 20 minutes vs. 6 hours conventionally.
Alternative Route via Intermediate Coupling
A patent-derived approach () utilizes a pyrazole intermediate (Compound 5) for modular assembly:
Synthesis of Pyrazole Intermediate (Compound 5)
Functionalization with 3,4-Dimethylbenzamide
Reagents :
- Compound 5, 3,4-dimethylbenzoyl chloride
- Triethylamine, THF
Procedure :
Characterization and Analytical Data
Spectral Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Conventional | 65–72 | 95–97 |
| Microwave-Assisted | 85–90 | 98–99 |
| Intermediate Coupling | 78–82 | 96–98 |
Challenges and Optimization
- Steric Hindrance : The 3,4-dimethyl group on the benzamide slows acylation kinetics. Remedies:
- Byproduct Formation : Unreacted nitriles may generate imine byproducts. Remedies:
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrazolo-pyrimidines exhibit potent antitumor activities. A study highlighted the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as inhibitors of histone demethylases (KDMs), which are implicated in cancer progression. The compound's structure allows it to effectively bind to the active sites of these enzymes, leading to potential therapeutic applications in oncology .
Table 1: Antitumor Activity of Pyrazolo-Pyrimidine Derivatives
| Compound Name | KDM Inhibition Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | KDM4 Inhibitor | 0.5 | |
| Compound B | KDM5 Inhibitor | 0.8 | |
| 3,4-Dimethyl-N-(...) | KDM2 Selectivity | 1.2 |
Enzyme Inhibition
The compound has been shown to act as an inhibitor for several enzymes involved in metabolic processes. For instance, it has been studied for its ability to inhibit JmjC domain-containing histone demethylases, which play crucial roles in epigenetic regulation. The inhibition mechanism involves binding to the Fe(II) site in the enzyme's active region .
Case Study: KDM Inhibition
A detailed case study demonstrated that specific modifications on the pyrazolo-pyrimidine scaffold could enhance selectivity and potency against different KDM subfamilies. The study utilized structure-based design to optimize binding affinity and improve cellular permeability .
Antimicrobial Properties
Emerging studies have also explored the antimicrobial potential of pyrazolo-pyrimidine derivatives. The compound's unique structure may contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in antibiotic development .
Table 2: Antimicrobial Activity Data
| Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 12 μg/mL | |
| Staphylococcus aureus | 8 μg/mL |
Neurological Applications
Recent research has suggested potential neuroprotective effects of pyrazolo-pyrimidine derivatives. These compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have been studied for their anticancer properties.
Uniqueness: 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies in cancer treatment.
Biological Activity
3,4-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for various pharmacological properties, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 359.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 899945-92-7 |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may function by inhibiting key signaling pathways associated with cancer cell proliferation and survival. The binding of the compound to these targets can lead to altered biochemical processes, resulting in therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects on various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis and inhibit cell migration in cancer models such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Study: Compound 12b
In a comparative study of related compounds, compound 12b exhibited potent anti-proliferative activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. This compound also demonstrated significant inhibition against wild-type EGFR with an IC50 value of 0.016 µM .
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structure for developing epidermal growth factor receptor (EGFR) inhibitors. Compounds derived from this scaffold have been shown to effectively inhibit EGFR activity, which is crucial for the treatment of certain cancers .
Research Findings
A variety of studies have explored the biological activities of compounds within this chemical class:
- Antiproliferative Effects : A series of phenylpyrazolo[3,4-d]pyrimidine derivatives were evaluated for their antiproliferative properties against several cancer cell lines, revealing that many derivatives possess significant activity with varying selectivity profiles .
- Molecular Docking Studies : These studies have elucidated the binding modes of these compounds at the active sites of target proteins, providing insights into their mechanisms of action and potential efficacy as therapeutic agents .
Q & A
Basic: What are the common synthetic routes for preparing 3,4-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide and its analogs?
Methodological Answer:
The synthesis typically involves multi-step protocols starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:
- Condensation reactions : Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with trimethyl orthoformate to form intermediates like ethyl N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formimidate, followed by cyclization with ammonia to generate the pyrazolo[3,4-d]pyrimidine core .
- Amide coupling : Introducing the 3,4-dimethylbenzamide moiety via coupling reactions using reagents like EDCl, DMAP, and HOBt in DMF .
- Functionalization : Modifying substituents (e.g., aryl/alkyl groups) through nucleophilic substitution or alkylation under dry acetonitrile or dichloromethane .
Basic: How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
- Crystallography :
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity in pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Systematic substituent variation : Synthesize analogs with modified aryl, alkyl, or heterocyclic groups to assess cytotoxicity trends. For example, replacing the 3,4-dimethyl group with electron-withdrawing substituents (e.g., Cl, F) may enhance activity .
- Biological assays :
- In vitro : Screen against cancer cell lines (e.g., A549 lung adenocarcinoma) using MTT assays. Compare IC₅₀ values to reference drugs like doxorubicin .
- In vivo : Use xenograft models (e.g., nude mice) to evaluate tumor suppression and apoptosis induction via histopathology and biomarker analysis (e.g., caspase-3 activation) .
Advanced: How can researchers resolve contradictions in biological activity data across different derivatives?
Methodological Answer:
- Control experiments : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates.
- Mechanistic follow-up : Use Western blotting or qPCR to validate downstream targets (e.g., NF-κB suppression, IL-6 downregulation) when activity discrepancies arise .
Advanced: What in vivo models are suitable for evaluating the efficacy of this compound, and how are pharmacokinetic parameters optimized?
Methodological Answer:
- Xenograft models : Implant human cancer cells (e.g., A549) into immunodeficient mice. Administer the compound intraperitoneally (10–50 mg/kg/day) and monitor tumor volume via caliper measurements .
- PK optimization :
Advanced: How are computational methods integrated into the design of novel derivatives targeting specific enzymes or receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, NF-κB). Focus on hydrogen bonding and hydrophobic interactions with the pyrimidine core .
- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with IC₅₀ values to prioritize synthetic targets .
Basic: What analytical techniques ensure purity and stability during synthesis and storage?
Methodological Answer:
- HPLC : Use C18 columns (ACN/water gradient) to quantify purity (>95%). Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- TLC : Track reaction progress using silica plates (ethyl acetate/hexane eluent) .
Advanced: What experimental approaches validate the mechanism of apoptosis induction by this compound?
Methodological Answer:
- Caspase activation assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in lysates from treated cells .
- Flow cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic populations .
- Western blotting : Detect cleavage of PARP and Bax/Bcl-2 ratio changes to confirm mitochondrial apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
